molecular formula C7H18ClNO5 B1417965 N-Methyl-D-glucamine Hydrochloride CAS No. 35564-86-4

N-Methyl-D-glucamine Hydrochloride

Cat. No.: B1417965
CAS No.: 35564-86-4
M. Wt: 231.67 g/mol
InChI Key: PKPZZAVJXDZHDW-UHFFFAOYSA-N
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Description

N-Methyl-D-glucamine Hydrochloride: is an organic compound that belongs to the class of amino sugars. It is derived from glucose and contains an amino group modification. This compound is commonly used in pharmaceutical and biochemical applications as a resolving and buffering agent.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Methyl-D-glucamine Hydrochloride can be synthesized through the reaction of N-Methyl-D-glucamine with hydrochloric acid. The reaction typically involves dissolving N-Methyl-D-glucamine in water, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction is carried out under controlled temperature and pH conditions to ensure the purity and yield of the product .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process includes the purification of the compound through crystallization and filtration to obtain a high-purity product suitable for pharmaceutical and biochemical applications .

Chemical Reactions Analysis

Types of Reactions: N-Methyl-D-glucamine Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Comparison with Similar Compounds

Uniqueness: N-Methyl-D-glucamine Hydrochloride is unique due to its combination of amino sugar properties and the presence of the hydrochloride salt, which enhances its solubility and buffering capacity. This makes it particularly useful in pharmaceutical formulations and biochemical applications where precise pH control is required .

Properties

IUPAC Name

6-(methylamino)hexane-1,2,3,4,5-pentol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17NO5.ClH/c1-8-2-4(10)6(12)7(13)5(11)3-9;/h4-13H,2-3H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKPZZAVJXDZHDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(C(C(C(CO)O)O)O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18ClNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40956956
Record name 1-Deoxy-1-(methylamino)hexitol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40956956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35564-86-4
Record name 1-Deoxy-1-(methylamino)hexitol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40956956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is N-Methyl-D-glucamine Hydrochloride used in studying the pore-forming activity of Cry toxins?

A1: this compound is used as a marker molecule in assays designed to assess the pore-forming ability of Cry toxins, like Cry1Aa, produced by Bacillus thuringiensis. These toxins target insect midgut cells and form pores in the cell membrane, leading to cell death. Researchers can track the permeation of this compound, alongside other molecules of varying sizes, through the formed pores. This provides information about the size and characteristics of the pores created by the toxin.

Q2: What do the results using this compound reveal about the role of helix 3 and helix 4 in Cry1Aa toxin pore formation?

A2: The research papers demonstrate that mutations in both helix 3 and helix 4 of the Cry1Aa toxin can significantly affect its pore-forming ability. When mutations reduced the toxin's ability to form pores, the permeability of the membrane to this compound was reduced proportionally to the reduction in permeability to other tested molecules. This suggests that the mutations primarily impacted the toxin's capacity to form pores, rather than altering the selectivity or properties of the formed pores.

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